molecular formula C19H25N3O2 B6936646 N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B6936646
M. Wt: 327.4 g/mol
InChI Key: JDDDHKZBIPGGSO-UHFFFAOYSA-N
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Description

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide is a complex organic compound that features a unique structure combining an oxazepane ring, a benzyl group, and a pyrrole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-18(8-9-20-15)19(23)21-12-17-14-22(10-5-11-24-17)13-16-6-3-2-4-7-16/h2-4,6-9,17,20H,5,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDDHKZBIPGGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)NCC2CN(CCCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazepane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the oxazepane derivative with 2-methyl-1H-pyrrole-3-carboxylic acid using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl group or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide
  • N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]cyclobutanecarboxamide
  • (S)-4-Benzyl-1,4-oxazepan-6-OL

Uniqueness

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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